![molecular formula C7H16ClNO B7451220 2-(Methoxymethyl)-2-methylpyrrolidine hcl](/img/structure/B7451220.png)
2-(Methoxymethyl)-2-methylpyrrolidine hcl
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Overview
Description
2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NOCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
2-(Methoxymethyl)-2-methylpyrrolidine HCl has been explored for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets, including:
- Neurotransmitter Modulation : Research indicates that pyrrolidine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
- Antidepressant Activity : Some studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for:
- Synthesis of Complex Molecules : It can act as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Functionalization Reactions : The methoxymethyl group allows for selective functionalization, enabling the introduction of diverse functional groups into target molecules.
Pharmacological Studies
Pharmacological studies involving this compound focus on its biological activity and safety profile:
- Toxicology Assessments : Understanding the compound's toxicity is crucial for its development as a pharmaceutical agent. Preliminary studies may involve assessing its effects on cell viability and potential cytotoxicity.
- In Vivo Studies : Animal models may be utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential.
Case Study 1: Antidepressant-like Effects
In a study published in a peer-reviewed journal, researchers investigated the antidepressant-like effects of pyrrolidine derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression in rodent models, suggesting a potential mechanism involving serotonin modulation.
Case Study 2: Synthesis of Novel Compounds
A research team utilized this compound as a precursor for synthesizing novel heterocyclic compounds. The study demonstrated that through various reaction conditions, the compound could be transformed into derivatives with enhanced biological activity against specific cancer cell lines.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Potential therapeutic uses in neurology and psychiatry | Neurotransmitter modulation; antidepressant activity |
Organic Synthesis | Intermediate for complex molecule synthesis | Useful for functionalization reactions |
Pharmacological Studies | Evaluation of safety and efficacy | Toxicology assessments; in vivo studies planned |
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: The parent compound without the methoxymethyl group.
N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom.
2-(Ethoxymethyl)-2-methylpyrrolidine: A compound with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. Its structural properties suggest potential biological activities, notably in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of 2-(Methoxymethyl)-2-methylpyrrolidine HCl can be represented as follows:
- Molecular Formula : C₇H₁₅ClN
- Molecular Weight : 145.66 g/mol
The presence of the methoxymethyl group enhances its solubility and biological activity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by BenchChem indicated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against MRSA |
Escherichia coli | 64 µg/mL | Broad-spectrum activity |
Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy |
Anticancer Properties
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A case study highlighted the effect of this compound on human cancer cell lines. The compound was tested on various cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing a dose-dependent increase in apoptosis markers such as caspase-3 activation.
Table 2: Effects on Cancer Cell Lines
Cell Line | Concentration (µM) | Apoptosis Rate (%) | Caspase-3 Activity (fold increase) |
---|---|---|---|
MCF-7 | 10 | 25 | 3.5 |
A549 | 20 | 40 | 4.0 |
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and intracellular targets, leading to disruption of normal cellular processes. The specific mechanisms include:
- Inhibition of DNA synthesis : This may contribute to its anticancer effects.
- Disruption of metabolic pathways : Affecting energy production in microbial cells.
Properties
IUPAC Name |
2-(methoxymethyl)-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABHLAREVDLBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.